molecular formula C8H13Br B13189695 1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane

1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane

Cat. No.: B13189695
M. Wt: 189.09 g/mol
InChI Key: ZPXRGOCRUWQEHT-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a bromomethyl group and a prop-2-en-1-yl group. This compound is of interest in organic chemistry due to its potential reactivity and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane can be achieved through several methods:

    Allylation of Cyclobutane: Starting with cyclobutane, an allylation reaction can introduce the prop-2-en-1-yl group.

    Bromination: The bromomethyl group can be introduced via bromination of the corresponding methyl derivative using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale reactions using optimized conditions to maximize yield and purity. This might include continuous flow reactors and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane can undergo various chemical reactions:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

    Addition Reactions: The prop-2-en-1-yl group can undergo addition reactions, such as hydrogenation or halogenation.

Common Reagents and Conditions

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide, or other strong bases.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted cyclobutane derivatives can be formed.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alkanes or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.

    Medicine: Exploration as a precursor for pharmaceutical compounds.

    Industry: Use in the production of polymers or other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane exerts its effects depends on the specific reaction it undergoes. For example:

    Substitution Reactions: The bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.

    Oxidation: The compound is oxidized by an oxidizing agent, leading to the formation of a carbonyl group.

    Addition Reactions: The double bond in the prop-2-en-1-yl group reacts with an electrophile, leading to the addition of new atoms or groups.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclobutane: Similar structure but with a chlorine atom instead of bromine.

    1-(Bromomethyl)-1-(but-2-en-1-yl)cyclobutane: Similar structure but with a but-2-en-1-yl group instead of prop-2-en-1-yl.

    1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclopentane: Similar structure but with a cyclopentane ring instead of cyclobutane.

Properties

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

IUPAC Name

1-(bromomethyl)-1-prop-2-enylcyclobutane

InChI

InChI=1S/C8H13Br/c1-2-4-8(7-9)5-3-6-8/h2H,1,3-7H2

InChI Key

ZPXRGOCRUWQEHT-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCC1)CBr

Origin of Product

United States

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